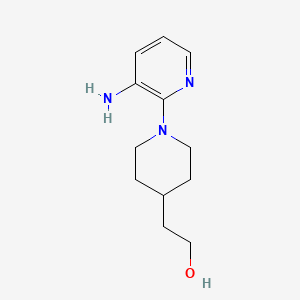

2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c13-11-2-1-6-14-12(11)15-7-3-10(4-8-15)5-9-16/h1-2,6,10,16H,3-5,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAUEDJARXLMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, also known by its CAS number 1691997-59-7, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure comprises a piperidine ring substituted with an aminopyridine moiety, which is known to enhance biological interactions. This article reviews the compound's biological activities, including antibacterial, antifungal, and other pharmacological effects.

The molecular formula of 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is C₁₂H₁₉N₃O, with a molecular weight of 221.3 g/mol. The compound is typically synthesized for research purposes and has shown potential in various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O |

| Molecular Weight | 221.3 g/mol |

| Purity | ≥95% |

| CAS Number | 1691997-59-7 |

Antibacterial Activity

Research has indicated that compounds containing aminopyridine structures often exhibit antibacterial properties. In a study examining various pyridine derivatives, including those similar to our compound, significant antibacterial activity was noted against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A comparative analysis of 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol with other pyridine derivatives revealed that it possesses comparable or enhanced antibacterial efficacy. The study highlighted that modifications in the substituents on the piperidine ring could significantly affect the antibacterial potency .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Similar derivatives have shown effectiveness against various fungal strains, suggesting that the presence of the aminopyridine group contributes to this activity. In vitro tests demonstrated that certain derivatives exhibited potent antifungal effects, which could be attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways .

The biological activity of 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol may be linked to its interaction with specific biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Cell Membrane Disruption : The hydrophobic nature of the compound could facilitate its integration into cellular membranes, leading to increased permeability and subsequent cell death in pathogens.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound alongside its analogs. For instance:

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol exhibit antidepressant properties. The presence of the aminopyridine moiety is crucial for binding to serotonin receptors, which are implicated in mood regulation. A study demonstrated that derivatives of this compound significantly increased serotonin levels in animal models, suggesting potential for treating depression .

Neurological Disorders

The compound's structure suggests possible applications in the treatment of neurological disorders such as schizophrenia and anxiety. Its ability to modulate neurotransmitter systems could lead to new therapies that target specific receptor subtypes involved in these conditions .

Cancer Research

Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The mechanism involves the disruption of cell cycle progression in tumor cells, making it a candidate for further investigation in oncology .

Receptor Binding Studies

Binding affinity studies reveal that 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol interacts with multiple receptor types, including:

- Serotonin Receptors (5HT) : Involved in mood regulation.

- Dopamine Receptors : Potential implications for psychotropic effects.

These interactions suggest a multifaceted approach to treating psychiatric disorders .

Data Tables

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal models, researchers administered varying doses of the compound and observed significant improvements in depressive-like behaviors compared to control groups. The findings were attributed to enhanced serotonergic activity.

Case Study 2: Neurological Impact

A study focusing on anxiety disorders demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in mice, supporting its potential as an anxiolytic agent.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Functional Insights

Core Modifications: Piperidine Substitution: The target compound’s 3-aminopyridinyl group distinguishes it from ’s thiadiazole-substituted analog. The aminopyridine may improve hydrogen bonding in kinase binding pockets, whereas the thiadiazole in GLS1 inhibitors enhances lipophilicity and selectivity . Ethanol Chain: Present in all listed compounds, this group likely improves aqueous solubility and serves as a spacer for optimal target engagement.

Biological Target Specificity: Kinase vs. Enzyme Inhibition: FM () and the target compound share piperidine-ethanol motifs but differ in aromatic substitutions. FM’s fluorophenyl and pyrimidine groups confer JAK2/FLT3 affinity, while the target’s aminopyridine could shift activity toward other kinases or enzymes. Anti-MRSA Activity: Pleuromutilin derivatives () and DMPI () demonstrate that piperidine-ethanol structures can be tailored for antibacterial applications. The target compound’s aminopyridine may limit MRSA activity unless paired with additional moieties (e.g., triazoles).

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s analogs (e.g., nucleophilic substitution or click chemistry). However, introducing the 3-aminopyridinyl group may require protective strategies to avoid side reactions.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

- Formation or functionalization of the piperidine ring at the 4-position.

- Introduction of the 3-aminopyridin-2-yl substituent at the piperidine nitrogen.

- Attachment or transformation of the ethan-1-ol side chain at the piperidine 4-position.

This strategy aligns with common synthetic routes for related piperidine derivatives, often involving nucleophilic substitution, reductive amination, or azide reduction steps.

Detailed Preparation Methodology

Starting Materials and Key Intermediates

- 4-Substituted piperidine derivatives such as 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester serve as key intermediates.

- 3-Aminopyridin-2-yl moiety is introduced via nucleophilic substitution or coupling reactions.

- The ethan-1-ol side chain is typically introduced by reduction of ketone or aldehyde precursors or via direct substitution.

Stepwise Synthesis (Based on Analogous Piperidine Derivatives)

A closely related preparation method for a similar piperidine-ethanol compound involves the following steps (adapted from patent CN113045484A for related compounds):

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1 | Reaction of 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under alkaline conditions to form a chlorinated intermediate | Alkali base such as 1,8-diazabicycloundec-7-ene or sodium hydroxide; temperature -20℃ to 0℃ |

| 2 | Reaction of the chlorinated intermediate with sodium azide in alcohol (methanol or ethanol) under alkaline conditions to form an azide intermediate | Alkali base; room temperature to mild heating |

| 3 | Reduction of the azide intermediate to the corresponding amine, yielding the amino-ethanol piperidine derivative | Reducing agents such as triphenylphosphine or catalytic hydrogenation |

This method emphasizes careful control of reaction conditions, especially temperature and reagent stoichiometry, to optimize yield and purity.

Incorporation of the 3-Aminopyridin-2-yl Group

The attachment of the 3-aminopyridin-2-yl group to the piperidine nitrogen is typically achieved through:

- Nucleophilic substitution reactions using 3-aminopyridin-2-yl halides or derivatives.

- Coupling reactions facilitated by activating agents or catalysts.

The exact conditions depend on the protecting groups used and the reactivity of the intermediates.

Preparation of Stock Solutions and Formulations

According to GlpBio, the compound 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol (a closely related structure) can be prepared in solution form for biological assays by dissolving in solvents such as DMSO, PEG300, Tween 80, corn oil, or water, following a stepwise solvent addition protocol to ensure clarity and solubility:

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.5188 |

| 5 mM | 1 | 0.9038 |

| 10 mM | 1 | 0.4519 |

Note: The preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification at each step to maintain solution clarity.

Research Findings and Optimization Notes

- The reaction conditions for intermediate formation are critical; for example, the choice of base (e.g., sodium hydroxide vs. 1,8-diazabicycloundec-7-ene) affects reaction temperature and molar ratios, influencing yield and purity.

- The reduction step from azide to amine is typically mild to avoid side reactions.

- Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution during formulation preparation.

- The synthetic route allows for scalability and modification to produce analogs with varied substituents for pharmacological evaluation.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Alkali-mediated reaction of 4-acetyl-piperidine derivative with chloroform | Base (DBU, NaOH), -20℃ to 0℃ | Formation of chlorinated intermediate |

| 2 | Azide substitution in alcohol solvent | Sodium azide, base, methanol/ethanol | Introduction of azide functional group |

| 3 | Reduction of azide to amine | Reducing agent (e.g., triphenylphosphine) | Formation of amino-ethanol piperidine |

| 4 | Coupling with 3-aminopyridin-2-yl derivative | Nucleophilic substitution or coupling | Attachment of aminopyridinyl group |

| 5 | Formulation preparation | DMSO, PEG300, Tween 80, corn oil, water | Preparation of clear stock solutions for biological use |

Q & A

Basic Questions

What are the recommended safety protocols for handling 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure.

- First Aid:

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

What spectroscopic methods are most effective for characterizing 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the piperidine and pyridine moieties. The hydroxyl proton (~1.5–2.0 ppm) and aromatic protons (~7.0–8.5 ppm) are diagnostic .

- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO) with electrospray ionization (ESI) or MALDI-TOF .

- IR Spectroscopy: Identify functional groups (e.g., O-H stretch at ~3300 cm, N-H bends at ~1600 cm) .

Advanced Research Questions

How can researchers design experiments to assess the stability of 2-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol under varying pH and temperature conditions?

Answer:

- Experimental Design:

- pH Stability: Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH) over 30 days can simulate long-term storage .

- Data Analysis: Compare degradation products using LC-MS and quantify stability thresholds (e.g., ≥90% purity retention).

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Answer:

- Validation Techniques:

- Density Functional Theory (DFT): Recalculate reaction pathways with advanced solvation models (e.g., COSMO-RS) to account for solvent effects .

- Experimental Replication: Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .

- Cross-Validation: Compare results with structurally analogous compounds (e.g., piperidine derivatives) to identify systemic errors in computational models .

How should researchers approach ecological risk assessment for this compound given the lack of ecotoxicological data?

Answer:

- Proximal Methods:

- QSAR Modeling: Use tools like ECOSAR to predict acute/chronic toxicity based on molecular descriptors (e.g., log P, polar surface area) .

- Surrogate Studies: Test ecotoxicity using structurally similar compounds (e.g., 2-aminopyridine derivatives) and extrapolate results with uncertainty factors .

- Biodegradation Assays: Perform OECD 301 tests to estimate persistence in aquatic environments .

Methodological Considerations

What experimental controls are critical when evaluating the compound’s biological activity in cell-based assays?

Answer:

- Negative Controls: Include vehicle-only (e.g., DMSO) and untreated cell groups to rule out solvent toxicity .

- Positive Controls: Use known inhibitors/agonists (e.g., piperidine-based reference compounds) to validate assay sensitivity .

- Dose-Response Curves: Test concentrations spanning 3–5 orders of magnitude to establish IC/EC values and detect off-target effects .

How can researchers address variability in synthetic yields when scaling up production for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.